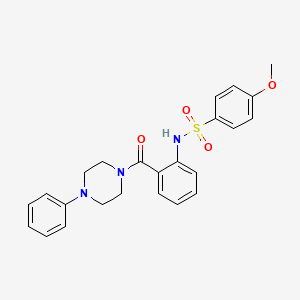

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Description

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and a methoxy group

Properties

IUPAC Name |

4-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S/c1-31-20-11-13-21(14-12-20)32(29,30)25-23-10-6-5-9-22(23)24(28)27-17-15-26(16-18-27)19-7-3-2-4-8-19/h2-14,25H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZSKODMYMHISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

One of the most significant applications of this compound lies in its potential as an anticonvulsant agent. Research has indicated that derivatives of phenylpiperazine, including this compound, exhibit promising anticonvulsant activity. For instance:

- Study Findings : In a study involving the synthesis and evaluation of various phenylpiperazine derivatives, compounds similar to 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide were tested for their efficacy against induced seizures in animal models. The results showed that these compounds offered substantial protection against seizures induced by pentylenetetrazole and maximal electroshock models, indicating their potential utility in treating epilepsy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. The incorporation of the benzenesulfonamide moiety has been associated with enhanced anticonvulsant properties. Researchers have synthesized various analogs and assessed their pharmacological profiles, leading to insights about which structural features contribute most significantly to their efficacy .

Synthesis and Mechanism of Action

The synthesis of 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions, including:

- Formation of the Piperazine Derivative : This involves reacting piperazine with suitable carbonyl compounds to form intermediates.

- Coupling Reaction : The piperazine derivative is subsequently coupled with the sulfonamide component to yield the final product.

Research into the mechanism of action suggests that this compound may interact with specific neurotransmitter systems, potentially modulating GABAergic pathways or inhibiting excitatory neurotransmitter release, which are critical in seizure activity regulation .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- Anticonvulsant Screening : In a comprehensive study, various derivatives were screened for anticonvulsant activity using established animal models. The findings indicated that certain modifications led to compounds that provided significant protection against seizures without notable neurotoxicity .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds revealed favorable absorption and distribution profiles, making them suitable candidates for further development in clinical settings .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with similar structural features but different functional groups.

N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Shares the piperazine core but has different substituents.

Uniqueness

4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic targets, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

This compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrase and other enzyme targets.

Research indicates that compounds similar to 4-methoxy-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide often interact with various biological targets:

- Carbonic Anhydrase Inhibition : This compound may inhibit carbonic anhydrase (CA), an enzyme involved in maintaining acid-base balance and facilitating gas exchange. Inhibitors of CA have been explored for treating conditions such as glaucoma and certain types of cancer .

- Dopamine Receptor Modulation : The piperazine moiety suggests potential interactions with dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .

- Antitumor Activity : Similar compounds have shown promise as dual-targeted anticancer agents by inhibiting both STAT3 and tubulin, leading to reduced tumor growth in vitro and in vivo .

Anticancer Activity

A study evaluated the anticancer activity of related benzenesulfonamide derivatives, demonstrating significant inhibition of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The lead compound exhibited IC₅₀ values of 1.35 μM, 2.85 μM, and 3.04 μM respectively, indicating potent antitumor effects .

Enzyme Inhibition Studies

Inhibition studies on carbonic anhydrase isoforms revealed that structurally similar compounds can exhibit varying degrees of potency based on their molecular architecture. For instance, the presence of specific functional groups significantly influences the binding affinity to the active site of CA enzymes .

Case Studies

- Anticonvulsant Activity : A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for anticonvulsant activity. The results indicated that modifications to the piperazine ring can enhance therapeutic efficacy against seizures .

- Dual-target Inhibition : The compound's design was inspired by previous studies on dual-target inhibitors that affect both tubulin polymerization and STAT3 phosphorylation. This approach has shown promise in overcoming resistance mechanisms commonly seen in cancer therapies .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.